molecular formula C14H22N2O3 B2797504 N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361599-08-6

N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2797504
CAS No.: 2361599-08-6
M. Wt: 266.341
InChI Key: WSGAEDYWQZEVNO-NWDGAFQWSA-N
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Description

N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H22N2O3. This compound is characterized by its unique structure, which includes a hydroxycyclopentyl group and a prop-2-enoylpiperidine-4-carboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the hydroxycyclopentyl group and the subsequent attachment of the prop-2-enoylpiperidine-4-carboxamide moiety. The reaction conditions often require the use of organic solvents, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide include other hydroxycyclopentyl derivatives and piperidine carboxamides. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1S,2R)-2-hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-13(18)16-8-6-10(7-9-16)14(19)15-11-4-3-5-12(11)17/h2,10-12,17H,1,3-9H2,(H,15,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGAEDYWQZEVNO-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)C(=O)N[C@H]2CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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